2'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde

Catalog No.
S14157214
CAS No.
1255638-08-4
M.F
C14H11FO
M. Wt
214.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde

CAS Number

1255638-08-4

Product Name

2'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde

IUPAC Name

4-(2-fluoro-4-methylphenyl)benzaldehyde

Molecular Formula

C14H11FO

Molecular Weight

214.23 g/mol

InChI

InChI=1S/C14H11FO/c1-10-2-7-13(14(15)8-10)12-5-3-11(9-16)4-6-12/h2-9H,1H3

InChI Key

ZCWQCDTWXUMFDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)C=O)F

2'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde is an organic compound characterized by its biphenyl structure with a fluorine atom and a methyl group attached to the aromatic rings. Its molecular formula is C13H9FOC_{13}H_9FO and it has a molecular weight of approximately 200.21 g/mol. This compound is notable for its unique electronic properties due to the presence of the fluorine atom, which can influence both its chemical reactivity and biological activity.

Typical of aldehydes and aromatic compounds, including:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Substitution: The aromatic system can participate in electrophilic aromatic substitution reactions, where substituents can be introduced at various positions on the biphenyl rings.
  • Reduction: The aldehyde functional group can be reduced to form corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

2'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde has shown potential biological activities, particularly as an inhibitor of specific cytochrome P450 enzymes. It is noted for being a CYP1A2 inhibitor, which suggests it may play a role in drug metabolism and could be significant in pharmacological studies . Additionally, its structural features may contribute to interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Several synthesis methods have been reported for 2'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde:

  • Suzuki-Miyaura Coupling: This method involves coupling aryl boronic acids with aryl halides in the presence of palladium catalysts. This reaction is particularly effective for forming biphenyl derivatives.
  • Vilsmeier-Haack Reaction: This reaction allows for the introduction of the formyl group (aldehyde) into aromatic compounds using phosphorus oxychloride and dimethylformamide.
  • Reduction Reactions: Starting from corresponding nitriles or carboxylic acids can also yield the desired aldehyde through selective reduction.

The compound has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug design targeting specific enzymes.
  • Material Science: Its unique electronic properties make it suitable for use in organic electronics and photonic materials.
  • Chemical Intermediates: It can be used as an intermediate in the synthesis of more complex organic molecules.

Studies have indicated that 2'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde interacts with various biological systems, particularly through enzyme inhibition pathways. Its role as a CYP1A2 inhibitor suggests potential interactions with drugs metabolized by this enzyme, warranting further investigation into its pharmacokinetics and safety profile.

Several compounds exhibit structural similarities to 2'-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one37989-92-70.93
4-Fluoro-2'-methyl-[1,1'-biphenyl]1179606-53-10.92
1-(2,5-Difluorophenyl)ethanone1979-36-80.91
1-(4-Fluoro-3-methylphenyl)ethanone369-32-40.90

These compounds share similar functional groups or structural motifs but differ in their specific substituents or functional groups, leading to variations in their chemical properties and biological activities.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

214.079393132 g/mol

Monoisotopic Mass

214.079393132 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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